molecular formula Ni B084663 Nickel-61 CAS No. 14928-10-0

Nickel-61

Cat. No. B084663
Key on ui cas rn: 14928-10-0
M. Wt: 60.931055 g/mol
InChI Key: PXHVJJICTQNCMI-NJFSPNSNSA-N
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Patent
US08088943B2

Procedure details

Under an inert atmosphere such as dry nitrogen or argon, a Ni(COD)2 solution is prepared by dissolving Ni(COD)2 (0.039 g) in toluene (2.79 g). A toluene solution, or other appropriate solvent solution, of the multidentate P-containing ligand or a ligand mixture comprising a multidentate P-containing ligand to be tested (0.230 mL of 0.062 mol total multidentate P-containing ligand/L of toluene) is treated with the Ni(COD)2 solution (0.320 mL) and thoroughly mixed to provide a catalyst solution with a zero-valent nickel/multidentate P-containing ligand molar ratio of about 1/1. A cis-2-pentenenitrile (cis-2PN)/ZnCl2 solution is prepared by dissolving ZnCl2 (0.017 g in 1.02 g cis-2PN). A sample of catalyst solution (0.100 mL) is treated with cis-2PN/ZnCl2 solution (0.025 mL); the resulting mixture has cis-2PN/nickel molar ratio of about 123 and a ZnCl2/nickel molar ratio of about 0.96/1. Over a period of 16 hours, the mixture is heated to about 50° C. and exposed to HCN vapor supplied from a reservoir of uninhibited, liquid HCN at ambient temperature (619 mm Hg or 82.5 kPa vapor pressure at 20° C). The reaction mixture is then cooled to ambient temperature, treated with acetonitrile (0.125 mL), and analyzed by gas chromatography for the amount of ADN, MGN, and 2-ethylsuccinonitrile produced, in order to calculate the percent conversion of 2PN to dinitriles.
Quantity
0.039 g
Type
reactant
Reaction Step One
Quantity
2.79 g
Type
solvent
Reaction Step One
Quantity
0.32 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH2:8][CH:7]=[CH:6][CH2:5][CH2:4][CH:3]=[CH:2]1.[CH2:9]1[CH2:16][CH:15]=[CH:14][CH2:13][CH2:12][CH:11]=[CH:10]1.[Ni:17]>C1(C)C=CC=CC=1>[CH2:8]1[CH2:7][CH:6]=[CH:5][CH2:4][CH2:3][CH:2]=[CH:1]1.[CH2:16]1[CH2:15][CH:14]=[CH:13][CH2:12][CH2:11][CH:10]=[CH:9]1.[Ni:17].[Ni:17] |f:0.1.2,4.5.6|

Inputs

Step One
Name
Quantity
0.039 g
Type
reactant
Smiles
C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.[Ni]
Name
Quantity
2.79 g
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0.32 mL
Type
reactant
Smiles
C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.[Ni]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
P-containing ligand
ADDITION
Type
ADDITION
Details
thoroughly mixed

Outcomes

Product
Name
Type
product
Smiles
C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.[Ni]
Name
Type
product
Smiles
[Ni]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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